5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a triazole-based heterocyclic compound with the molecular formula C₆H₈BrN₇ and a molecular weight of 258.08 g/mol . Its structure features a 1,2,4-triazole core substituted with a bromine atom at position 5, an amine group at position 3, and a 2-(1H-imidazol-1-yl)ethyl chain at position 1. The compound’s structural complexity and functional groups make it a promising candidate for medicinal chemistry research.
Properties
Molecular Formula |
C7H9BrN6 |
|---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
5-bromo-1-(2-imidazol-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9BrN6/c8-6-11-7(9)12-14(6)4-3-13-2-1-10-5-13/h1-2,5H,3-4H2,(H2,9,12) |
InChI Key |
AQDZXYABBRFLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-(1H-imidazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to modify the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation can produce different oxidized forms of the compound .
Scientific Research Applications
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous triazole derivatives, emphasizing substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity: The imidazole-ethyl chain in the target compound introduces a secondary heterocyclic system, increasing hydrogen-bonding capacity compared to simpler substituents like benzyloxy or methyl groups . Bromine at position 5 is critical for halogen bonding, a feature shared with analogs but absent in non-brominated derivatives (e.g., 3-Amino-1H-1,2,4-triazole, similarity index 0.53) .
Biological Activity Trends: The dual heterocyclic structure (imidazole + triazole) in the target compound correlates with broader antimicrobial and anticancer activity compared to mono-heterocyclic analogs . Thiophene- and pyrazole-containing derivatives exhibit improved membrane permeability due to aromatic substituents, but they may lack the target’s specificity for fungal enzymes .
Physicochemical Properties :
- Molecular Weight : Lower molecular weight analogs (e.g., oxolane derivative at 247.09 g/mol) show better solubility but reduced metabolic stability .
- Polarity : The imidazole-ethyl chain balances lipophilicity and hydrophilicity, optimizing pharmacokinetics compared to highly polar (e.g., oxolane) or hydrophobic (e.g., benzyloxy) derivatives .
Research Findings
- Antifungal Activity : The target compound demonstrated MIC values of 2–8 µg/mL against Candida albicans in preliminary assays, outperforming analogs like the pyrazole-methyl derivative (MIC 16–32 µg/mL) .
- Structural Uniqueness : X-ray crystallography confirmed the imidazole-ethyl chain adopts a gauche conformation , enabling optimal interaction with fungal cytochrome P450 enzymes .
- Synthetic Challenges : The compound’s synthesis requires multi-step protocols involving cyclization and alkylation, whereas simpler analogs (e.g., 5-Bromo-1-methyl-1H-1,2,4-triazole) are accessible in fewer steps .
Biological Activity
5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine (CAS Number: 1851707-67-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological properties, particularly its antitumor and antimicrobial activities, along with mechanisms of action and structure-activity relationships.
The molecular formula of this compound is , with a molecular weight of 257.09 g/mol. Its structure includes a triazole ring which is known for conferring various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives, including this compound. This compound was evaluated for its ability to inhibit cancer cell proliferation.
The antitumor activity is often linked to the induction of apoptosis in cancer cells. For instance, compounds containing triazole rings have been shown to activate caspase pathways leading to programmed cell death. In particular:
- Apoptosis Induction : The compound promotes mitochondrial depolarization and generation of reactive oxygen species (ROS), which are critical in triggering apoptosis .
Case Studies
A study involving various triazole derivatives demonstrated that those with bromine substitutions exhibited enhanced cytotoxicity against HeLa and Jurkat cells. The mechanism involved disruption of tubulin polymerization and alteration of cell cycle dynamics .
Antimicrobial Activity
In addition to antitumor effects, there is evidence suggesting that this compound possesses antimicrobial properties .
Efficacy Against Bacterial Strains
Research has indicated that triazole compounds can exhibit antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in the structure is often correlated with increased antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be significantly influenced by their structural components. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substitution | Enhances cytotoxicity against cancer cells |
| Imidazole Ring | Contributes to antimicrobial activity |
| Ethyl Linker | Affects solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
